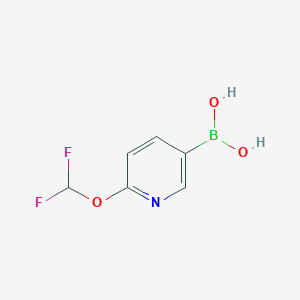

(6-(Difluoromethoxy)pyridin-3-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” is a chemical compound used in organic synthesis . It is an important raw material and intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

This compound is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . More details about the synthesis process can be found in the paper "Recent progress in the synthesis of pyridinylboronic acids and esters" .Molecular Structure Analysis

The molecular formula of “(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” is C6H6BF2NO3 . The exact mass is 189.0408795 g/mol .Chemical Reactions Analysis

“(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” is involved in various chemical reactions. For example, it is used in the Suzuki-Miyaura cross-coupling reaction, which is an important and extensively used reaction in organic chemistry .Physical And Chemical Properties Analysis

“(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” has a molecular weight of 188.93 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 62.6 Ų . The compound is solid at room temperature .科学的研究の応用

- Reagent : (6-(Difluoromethoxy)pyridin-3-yl)boronic acid can serve as a reagent in phosphine-free Suzuki-Miyaura cross-coupling reactions . This versatile coupling method allows the synthesis of diverse organic compounds by combining aryl or vinyl boronic acids with aryl or vinyl halides.

- Additionally, tandem palladium-catalyzed intramolecular aminocarbonylation and annulation reactions can be achieved using this reagent .

- Researchers have synthesized novel analogues of insecticides Imidacloprid and Thiacloprid by incorporating difluoromethoxylated N-based heterocycles. These analogues exhibit insecticidal activity .

Suzuki-Miyaura Cross-Coupling Reactions

Regioselective Synthesis

Insecticidal Activity

Safety and Hazards

“(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

作用機序

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form coupled products .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities depending on their structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .

特性

IUPAC Name |

[6-(difluoromethoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIBVMWENNLYNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Difluoromethoxy)pyridin-3-yl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)

![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)

![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)

![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)

![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)